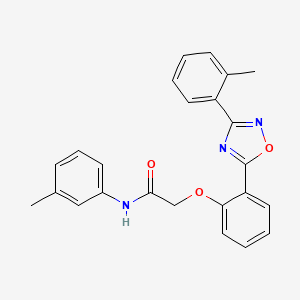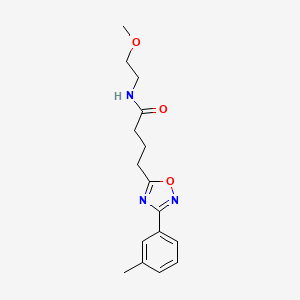
N-(2-methoxyethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, and its mechanism of action has been investigated in several studies. In
Mécanisme D'action
The mechanism of action of N-(2-methoxyethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). These enzymes play important roles in inflammation and cancer, and their inhibition by N-(2-methoxyethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to have interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. In addition, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has been found to have interesting biochemical and physiological effects. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on N-(2-methoxyethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One direction is to further investigate its mechanism of action and its effects on different cell types and experimental conditions. Another direction is to explore its potential applications in other diseases, such as cardiovascular diseases and metabolic disorders. Finally, it would be interesting to investigate the potential use of this compound in combination with other drugs or therapies.
Méthodes De Synthèse
The synthesis of N-(2-methoxyethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves several steps. The starting materials are m-tolyl hydrazine and 2-bromoethyl methyl ether, which are reacted to form 3-(m-tolyl)-1,2,4-oxadiazole. This intermediate is then reacted with 4-bromo-1-butanol to form N-(2-hydroxyethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. Finally, this compound is treated with methoxyacetyl chloride to form N-(2-methoxyethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in scientific research. It has been found to have interesting biochemical and physiological effects, and its mechanism of action has been investigated in several studies. This compound has been used in studies related to cancer, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-12-5-3-6-13(11-12)16-18-15(22-19-16)8-4-7-14(20)17-9-10-21-2/h3,5-6,11H,4,7-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUWJYOILYASEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

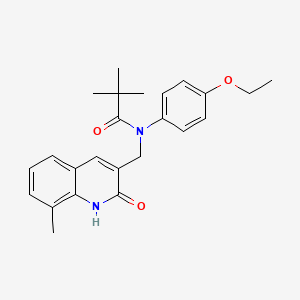

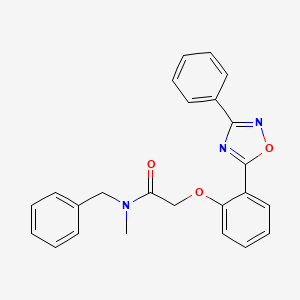
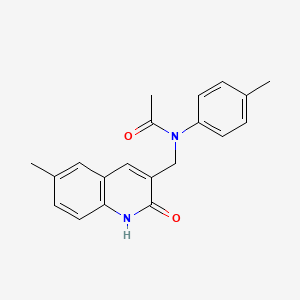


![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7689275.png)

![3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B7689285.png)

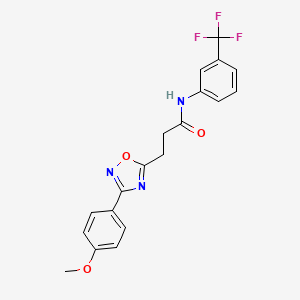
![N-benzyl-2-methoxy-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B7689331.png)

